1-Bromo-2-methylnaphthalene

Catalog No.
S583372
CAS No.
2586-62-1
M.F
C11H9Br
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methylnaphthalene

CAS Number

2586-62-1

Product Name

1-Bromo-2-methylnaphthalene

IUPAC Name

1-bromo-2-methylnaphthalene

Molecular Formula

C11H9Br

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3

InChI Key

CMIMBQIBIZZZHQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)Br

Synonyms

2-Methyl-1-bromonaphthalene; NSC 36286; β-Methyl-α-bromonaphthalene

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Br

1-Bromo-2-methylnaphthalene is an organic compound with the molecular formula C11H9BrC_{11}H_9Br and a molecular weight of approximately 221.093 g/mol. It is characterized by a naphthalene ring system substituted with a bromine atom and a methyl group. This compound appears as a light yellow to brown liquid and has a density of about 1.4 g/cm³. Its boiling point is approximately 300.9 °C at 760 mmHg, while the flash point is around 137.4 °C, indicating its relatively stable nature under standard conditions .

  • 1-BMN itself is not widely studied for a specific mechanism of action in scientific research.
  • Its importance lies in its potential as a precursor for other molecules with desired properties. These target molecules would then be investigated for their mechanisms in various fields.
  • Specific hazard information on 1-BMN is limited.
  • As a general guideline, aromatic bromides can react with some metals to form flammable or explosive compounds [].
  • Standard laboratory practices for handling organic chemicals should be followed when working with 1-BMN.

Source

[1] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%

Asymmetric Cross-Coupling Reaction

Another research application of 1-Bromo-2-methylnaphthalene involves its use in asymmetric cross-coupling reactions. Scientists have utilized this compound to form non-racemic 2,2'-dimethyl-1,1'-binaphthyl through an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst. This reaction holds potential for the synthesis of various optically active molecules with specific functionalities. [2]

Source

[2] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%

Typical of aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Cross-Coupling Reactions: It can react with Grignard reagents in the presence of nickel catalysts to form non-racemic products, showcasing its utility in asymmetric synthesis .
  • Electro

While specific biological activities of 1-bromo-2-methylnaphthalene are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and anticancer activities. Its halogenated nature may influence its interaction with biological systems, although further research is necessary to elucidate its specific biological effects.

Several methods have been developed for synthesizing 1-bromo-2-methylnaphthalene:

  • Bromination of 2-Methylnaphthalene: This method involves treating 2-methylnaphthalene with bromine in an acetic acid solution, yielding the desired product through electrophilic aromatic substitution .
  • Using N-Bromosuccinimide: Another approach includes the reaction of naphthalene derivatives with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide, which facilitates bromination under reflux conditions .
  • Catalytic Methods: Recent advancements involve using zinc-aluminum layered double hydroxides as catalysts for bromination reactions at controlled temperatures to enhance yields and selectivity .

1-Bromo-2-methylnaphthalene serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: The compound acts as a building block for developing agrochemical products.
  • Material Science: It is used in the preparation of polymeric materials and other organic compounds .

Research has focused on understanding how 1-bromo-2-methylnaphthalene interacts with other chemical species. For instance:

  • Studies have examined its reactivity in electrochemical environments, particularly concerning carbon-bromine bond dissociation mechanisms .
  • Interaction studies also explore its behavior in various solvents and under different catalytic conditions to optimize synthetic pathways.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-bromo-2-methylnaphthalene, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
2-MethylnaphthaleneC11H10C_{11}H_{10}Non-halogenated; used as a precursor
1-Bromo-1-methylnaphthaleneC11H9BrC_{11}H_{9}BrDifferent substitution pattern
1-Bromo-3-methylnaphthaleneC11H9BrC_{11}H_{9}BrExhibits different reactivity
1-Chloro-2-methylnaphthaleneC11H9ClC_{11}H_{9}ClChlorinated variant; differing properties

These comparisons highlight the unique bromination position on the naphthalene ring in 1-bromo-2-methylnaphthalene, influencing its reactivity and applications compared to similar compounds.

Early Synthesis and Structural Characterization

The synthesis of 1-bromo-2-methylnaphthalene traces its origins to classical electrophilic aromatic substitution (EAS) reactions. Naphthalene, a polycyclic aromatic hydrocarbon, undergoes regioselective bromination at the α-position due to the stabilization of the intermediate arenium ion by resonance. Early methods employed molecular bromine (Br₂) in nonpolar solvents, yielding 1-bromonaphthalene as the primary product. The introduction of a methyl group at position 2 was achieved through Friedel–Crafts alkylation, though early routes suffered from poor yields and competing isomer formation.

A breakthrough came with the development of directed ortho-metalation strategies in the mid-20th century. By leveraging the directing effects of substituents, chemists could selectively install bromine and methyl groups at desired positions. For instance, lithiation of 2-methylnaphthalene followed by quenching with bromine sources provided a more controlled pathway to 1-bromo-2-methylnaphthalene.

Table 1: Key Physical Properties of 1-Bromo-2-Methylnaphthalene

PropertyValueSource
Molecular FormulaC₁₁H₉Br
Molecular Weight221.10 g/mol
Boiling Point296 °C (lit.)
Density1.418 g/mL at 25 °C (lit.)
Refractive Indexn²⁰/D = 1.648
Flash Point>230 °F

Advancements in Regioselective Bromination

The Wohl–Ziegler bromination, utilizing N-bromosuccinimide (NBS) under radical-initiated conditions, emerged as a pivotal method for benzylic and allylic bromination. Applied to 2-methylnaphthalene, this reaction selectively targets the benzylic position, avoiding the formation of ring-brominated byproducts. Recent studies have optimized solvent systems, replacing toxic carbon tetrachloride with trifluorotoluene, to enhance sustainability while maintaining yields >90%.

Regioselective Bromination Strategies

Photobromination Mechanisms and Kinetics

Photobromination of methylnaphthalenes involves radical intermediates generated under ultraviolet or visible light. For 2-methylnaphthalene, bromination primarily occurs at the 1-position due to the stabilizing effects of the methyl group on the intermediate radical [5]. Kinetic studies reveal that substituents at the 6-position (e.g., methyl, bromomethyl) significantly retard bromination rates by sterically hindering access to the reactive site [5]. Visible-light photoredox catalysis has emerged as a powerful tool, with organic dyes like erythrosine B amplifying the electrophilicity of N-bromosuccinimide (NBS) to achieve efficient 1-bromination under mild conditions [6] [7]. This method avoids harsh reagents and enables high yields (up to 92%) in acetonitrile solvent with ammonium persulfate as an additive [7].

N-Bromosuccinimide-Mediated Bromination

NBS is preferred over molecular bromine (Br₂) for selective bromination of substrates containing alkenes or alkynes, as it minimizes undesired addition reactions [4]. In naphthalene derivatives, NBS selectively targets the 1-position when catalyzed by erythrosine B under white LED light [6]. The mechanism involves photo-oxidative activation of NBS, generating a bromine radical that abstracts a hydrogen atom from the substrate, followed by bromine atom transfer [7]. This approach is particularly effective for 2-methylnaphthalene, yielding 1-bromo-2-methylnaphthalene with >90% regioselectivity [6].

Selective Ring vs. Side-Chain Bromination Differentiation

Regioselectivity in bromination depends on the electronic and steric environment of the substrate. For 2-methylnaphthalene, the methyl group directs bromination to the adjacent 1-position via inductive effects [5]. Conversely, methodologies using trimethylbromosilane and aryl sulfoxide activators enable para-bromination in phenolic compounds, though this approach is less common for methylnaphthalenes [2]. Computational studies of the radical anion intermediate in 1-bromo-2-methylnaphthalene suggest that C–Br bond dissociation occurs preferentially at the σ-radical state, favoring ring bromination over side-chain modifications [3].

Bromination Using KSF Clay as Catalyst

While KSF clay is not explicitly documented for 1-bromo-2-methylnaphthalene synthesis, analogous bromination reactions employ solid acid catalysts to enhance regioselectivity. For example, montmorillonite clays have been used to stabilize bromine radicals in heterogeneous systems, suggesting potential applications for KSF clay in minimizing byproducts [6].

Solvent Effects on Bromination Regioselectivity

Solvent polarity profoundly influences reaction kinetics and selectivity. Acetonitrile, a polar aprotic solvent, optimizes NBS-mediated bromination by stabilizing ionic intermediates and facilitating electron transfer [6]. In contrast, nonpolar solvents like dichloromethane may favor radical pathways but reduce reaction rates due to poor solubility of NBS [7].

Decarboxylative Bromination Approaches

Transition-Metal-Free Methodologies

Decarboxylative bromination of naphthalene carboxylic acids offers a metal-free route to 1-bromo-2-methylnaphthalene. Tetrabutylammonium tribromide (Bu₄NBr₃) serves as both a bromine source and oxidizing agent, enabling C–Br bond formation via radical intermediates [8]. This method avoids costly transition metals and is compatible with electron-rich aromatic systems.

Bu₄NBr₃-Mediated Decarboxylative Bromination

Bu₄NBr³ facilitates the decarboxylation of 2-methylnaphthalene-1-carboxylic acid, generating the corresponding bromide through a single-electron transfer mechanism [8]. The reaction proceeds via a carboxyl radical intermediate, which undergoes rapid decarboxylation and bromine atom abstraction to yield 1-bromo-2-methylnaphthalene.

Mechanistic Insights into Decarboxylative Pathways

Density functional theory (DFT) calculations reveal that the dissociation of the 1-bromo-2-methylnaphthalene radical anion follows a stepwise pathway: (1) electron transfer to the C–Br bond, (2) bond elongation to 2.12 Å, and (3) formation of bromide ion and a naphthalene radical [3]. The radical intermediate dimerizes to form 2,2′-dimethyl-1,1′-binaphthalene, a chiral byproduct [3].

Advanced Synthetic Routes

Catalytic Systems for Selective Bromination

Erythrosine B, a xanthene dye, acts as a visible-light photocatalyst to enhance NBS reactivity [7]. This system achieves 1-bromo-2-methylnaphthalene in 85% yield within 2 hours, outperforming uncatalyzed reactions by a factor of 3 [7]. Nickel catalysts have also been employed in asymmetric cross-coupling reactions with Grignard reagents to synthesize chiral binaphthyl derivatives [1].

Flow Chemistry and Microreactor Applications

While flow chemistry is not explicitly reported for this compound, continuous-flow systems could optimize photobromination by improving light penetration and reducing reaction times. Microreactors may also mitigate safety concerns associated with bromine handling.

Green Chemistry Principles in Synthesis

The use of visible light, recyclable catalysts (e.g., erythrosine B), and solvent systems like acetonitrile aligns with green chemistry goals [6] [7]. These methods reduce energy consumption and hazardous waste compared to traditional bromination protocols.

Selective Functionalization of Naphthalene Derivatives

Post-bromination functionalization of 1-bromo-2-methylnaphthalene includes Suzuki-Miyaura cross-coupling to introduce aryl groups and electrochemical reduction to form dimeric structures [1] [3]. The methyl group enhances steric hindrance, directing subsequent reactions to the bromine-free ring.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2586-62-1

Wikipedia

1-Bromo-2-methylnaphthalene

Dates

Modify: 2023-08-15

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